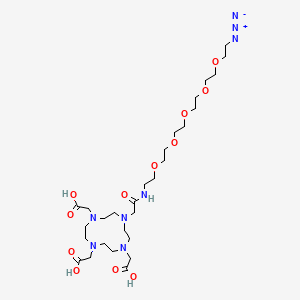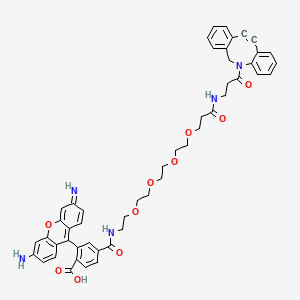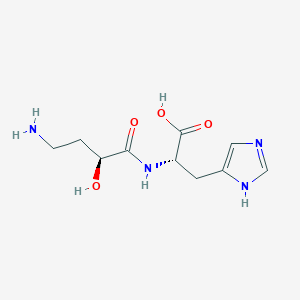
DS19161384
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DS19161384 is a potent selective PPARγ modulator. This compound was found to result in robust plasma glucose reductions with excellent DMPK profiles.
科学的研究の応用
Phenotype of Apoptotic Lymphocytes in Children with Down Syndrome
A study by Elsayed and Elsayed (2009) explored the phenotype of apoptotic lymphocytes in children with Down syndrome (DS), focusing on T and B lymphocytes. The research found significant differences in the size of apoptotic CD3+ T lymphocytes and CD19+ B lymphocytes between DS children and controls. This emphasizes the impairment of the immune system in DS children, highlighting cellular immunity being more severely affected than humoral immunity (Elsayed & Elsayed, 2009).
Sporadic Infantile Epileptic Encephalopathy and Dravet Syndrome
Depienne et al. (2009) investigated a form of epileptic encephalopathy resembling Dravet syndrome (DS), mainly affecting females and caused by mutations in PCDH19. This study highlights the genetic similarities between PCDH19 and SCN1A mutations in DS, pointing towards overlapping clinical features and suggesting that PCDH19 plays a significant role in epileptic encephalopathies (Depienne et al., 2009).
Role of NPM1 in DNA Damage Repair
Koike et al. (2010) explored the role of nucleophosmin protein NPM1 in DNA double-strand break (DSB) repair. They found that phosphorylated NPM1 is recruited to sites of DNA damage, interacting with RNF8-dependent ubiquitin conjugates. This research provides insights into the mechanisms of genome stability maintenance and highlights NPM1 as a novel component in DSB repair (Koike et al., 2010).
DSSAT Cropping System Model
Jones et al. (2003) discussed the Decision Support System for Agrotechnology Transfer (DSSAT), a tool used in agricultural research. DSSAT incorporates models for different crops and aids in evaluating and applying these models for various purposes. This study underscores the importance of such tools in enhancing agricultural research and practice (Jones et al., 2003).
Duplex Sequencing Methodology
Kennedy et al. (2014) introduced Duplex Sequencing (DS), a methodology that significantly enhances the accuracy in detecting low-frequency genetic alterations. This method is particularly useful in studying heterogeneous populations and minor genetic changes in biomedical research (Kennedy et al., 2014).
MicroRNA Biosensor Based on Protein p19
Li et al. (2015) developed an electrochemical biosensor for detecting microRNA, leveraging the protein p19. This biosensor, integrating acridone derivative and DNA concatamers, enhances the selectivity and sensitivity of microRNA detection, which is crucial in early cancer diagnosis (Li et al., 2015).
特性
分子式 |
C23H20FN3O4 |
|---|---|
分子量 |
421.4284 |
IUPAC名 |
3-((6-((2,6-dimethylpyridin-3-yl)oxy)-7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid |
InChI |
InChI=1S/C23H20FN3O4/c1-13-7-9-18(14(2)25-13)31-19-10-8-17-22(21(19)24)27(3)20(26-17)12-30-16-6-4-5-15(11-16)23(28)29/h4-11H,12H2,1-3H3,(H,28,29) |
InChIキー |
GHTWTHJHQYRTGW-UHFFFAOYSA-N |
SMILES |
CC(N=C1C)=CC=C1OC(C(F)=C2N3C)=CC=C2N=C3COC4=CC(C(O)=O)=CC=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DS19161384; DS 19161384; DS-19161384; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



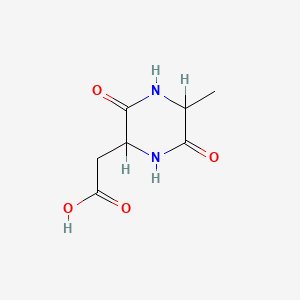
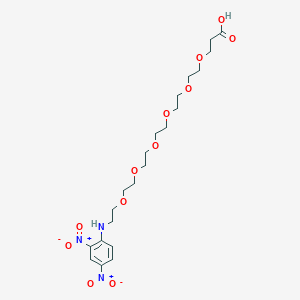
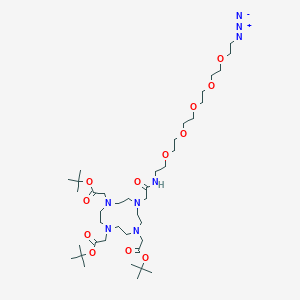
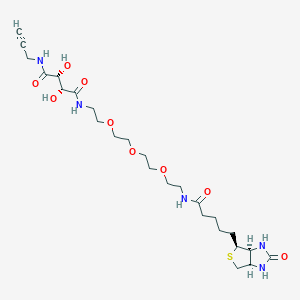
![4-[[3-[4-(3-Aminopropylamino)butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192588.png)
